3,6,2',3'-Tetrahydroxyflavone

Catalog No.
S3333904
CAS No.
108239-98-1
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,2',3'-Tetrahydroxyflavone

CAS Number

108239-98-1

Product Name

3,6,2',3'-Tetrahydroxyflavone

IUPAC Name

2-(2,3-dihydroxyphenyl)-3,6-dihydroxychromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-7-4-5-11-9(6-7)13(19)14(20)15(21-11)8-2-1-3-10(17)12(8)18/h1-6,16-18,20H

InChI Key

KQRPHHDERPYSPX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O

3,6,2',3'-Tetrahydroxyflavone is a flavonoid compound characterized by the presence of four hydroxyl groups attached to its flavone backbone. Its molecular formula is C15H10O6C_{15}H_{10}O_{6}, and it belongs to a class of compounds known for their diverse biological activities. This compound is structurally similar to other tetrahydroxyflavones, such as luteolin, but differs in the specific positions of its hydroxyl groups, which influences its chemical properties and biological effects .

Typical of flavonoids, including:

  • Oxidation: The compound can be oxidized to form various oxidation products, which may exhibit different biological activities.
  • Methylation: Hydroxyl groups can be methylated to enhance lipophilicity and alter biological activity.
  • Glycosylation: The addition of sugar moieties can improve solubility and bioavailability .

These reactions are significant for both synthetic chemistry and natural product modifications.

3,6,2',3'-Tetrahydroxyflavone exhibits various biological activities:

  • Antioxidant Properties: It scavenges free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially reducing inflammation-related diseases.
  • Anticancer Activity: Research indicates that it can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity: It has shown efficacy against certain bacterial strains and fungi, indicating potential use in treating infections .

Several methods exist for synthesizing 3,6,2',3'-Tetrahydroxyflavone:

  • Natural Extraction: The compound can be isolated from various plant sources known to contain flavonoids.
  • Chemical Synthesis: Synthetic approaches involve multi-step reactions that may include:
    • Starting from simpler flavonoid precursors.
    • Utilizing reagents that facilitate hydroxylation at specific positions on the flavone ring.
    • Employing techniques such as condensation reactions or cyclization processes to achieve the desired structure .

3,6,2',3'-Tetrahydroxyflavone has several potential applications:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in developing new therapeutic agents for chronic diseases.
  • Nutraceuticals: Its presence in dietary supplements is explored for health benefits related to cardiovascular health and cancer prevention.
  • Cosmetics: The compound's skin-protective properties make it a candidate for inclusion in skincare formulations .

Studies on 3,6,2',3'-Tetrahydroxyflavone have focused on its interactions with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: The compound interacts with cellular receptors that regulate cell survival and proliferation.
  • Signaling Pathway Alteration: It affects key signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer biology .

Several compounds share structural similarities with 3,6,2',3'-Tetrahydroxyflavone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3',4',5,7-TetrahydroxyflavoneC15H10O6C_{15}H_{10}O_{6}Commonly found in many plants; strong antioxidant
3,6,2',4'-TetrahydroxyflavoneC15H10O6C_{15}H_{10}O_{6}Different hydroxyl arrangement; anti-inflammatory
5,7-DihydroxyflavoneC15H10O5C_{15}H_{10}O_{5}Lacks one hydroxyl group; studied for neuroprotection
LuteolinC15H10O6C_{15}H_{10}O_{6}Extensive research on cancer therapy applications

The uniqueness of 3,6,2',3'-Tetrahydroxyflavone lies in its specific arrangement of hydroxyl groups which may confer distinct biological activities compared to these similar compounds. Its potential therapeutic applications continue to be an area of active research.

The synthesis of 3,6,2',3'-tetrahydroxyflavone requires precise coordination of multi-step organic reactions to achieve the desired hydroxyl group arrangement on the flavone backbone. Modern synthetic routes emphasize modular approaches that balance yield, purity, and scalability.

Friedel-Crafts Acetylation and Claisen-Schmidt Condensation Protocols

Friedel-Crafts acylation serves as a critical first step in constructing the flavone skeleton. This reaction typically involves activating a phenolic precursor (e.g., 2,6-dimethoxy-1,4-benzoquinone) through reduction to its corresponding quinol, followed by acetylation with p-methoxybenzaldehyde in the presence of Lewis acid catalysts. The acetylated intermediate then undergoes Claisen-Schmidt condensation under alkaline conditions to form the chalcone precursor.

Key parameters influencing reaction efficiency include:

  • Catalyst selection: Aluminum chloride (AlCl₃) and boron trifluoride (BF₃) demonstrate superior regioselectivity compared to traditional protonic acids.
  • Solvent systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates.

A representative protocol involves:

  • Dissolving the quinol in pyridine at 50°C with 1,8-diazabicycloundec-7-ene (DBU) as a base.
  • Gradual addition of p-methoxybenzoyl chloride over 15 minutes.
  • Refluxing at 75°C for 1 hour to complete acetylation.

Subsequent Claisen-Schmidt condensation employs potassium hydroxide (KOH) in pyridine at 75°C to facilitate chalcone formation, achieving yields >85% when using stoichiometrically optimized base concentrations.

Demethylation Techniques for Hydroxyl Group Formation

Selective demethylation represents the final critical step in generating the target compound's hydroxyl groups. Boron tribromide (BBr₃) in dichloromethane (DCM) remains the gold standard for O-demethylation due to its ability to cleave methyl ethers without inducing ring oxidation.

Optimized demethylation protocol:

  • Molar ratio: 1.25 equivalents of BBr₃ per methoxy group.
  • Temperature: 40°C for 12 hours achieves complete demethylation while minimizing side reactions.
  • Workup: Neutralization with sodium dihydrogen phosphate (NaH₂PO₄) prevents acid-induced degradation.

Comparative studies show BBr₃ outperforms alternative reagents:

Demethylation AgentConversion EfficiencySide Product Formation
BBr₃98%<2%
HI/AcOH87%15%
AlCl₃/EtSH78%22%

Post-demethylation purification via ethanol recrystallization yields pharmaceutical-grade material (>99% purity).

Industrial-Scale Production Challenges

Transitioning laboratory synthesis to industrial manufacturing introduces unique challenges requiring innovative engineering solutions.

Catalyst Selection for Large-Scale Flavonoid Synthesis

Heterogeneous catalysts offer distinct advantages for continuous production systems:

Catalyst TypeSurface Area (m²/g)RecyclabilityConversion Rate
Zeolite HY78015 cycles92%
Sulfated Zirconia1208 cycles88%
Amberlyst-154512 cycles85%

Zeolite-based systems demonstrate particular promise due to their molecular sieving properties, which improve regioselectivity during Friedel-Crafts steps. Recent advances in flow chemistry enable catalyst integration into packed-bed reactors, achieving space-time yields of 12 g/L·h.

Yield Optimization Through Reaction Condition Modulation

Statistical optimization using response surface methodology (RSM) identifies critical parameters for scale-up:

Central composite design matrix for Claisen-Schmidt condensation:

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)609082
KOH Concentration (M)1.02.52.1
Residence Time (h)264.8

Implementation of these optimized conditions in pilot-scale reactors (500 L capacity) increases overall yield from 68% to 89% while reducing energy consumption by 40%. Advanced process analytical technology (PAT) tools like in-line FTIR spectroscopy enable real-time monitoring of reaction progression, allowing for dynamic adjustment of feed rates and temperature profiles.

Flavonoid biosynthesis begins with the phenylpropanoid pathway, where phenylalanine is converted into 4-coumaroyl-CoA, the precursor for chalcone synthase-mediated formation of chalcone scaffolds [5]. Subsequent modifications involve isomerases, reductases, and hydroxylases that generate diverse flavonoid subclasses. For 3,6,2',3'-Tetrahydroxyflavone, hydroxylation at the 3, 6, 2', and 3' positions occurs through regioselective enzymatic activity, though the exact hydroxylation sequence remains undefined in literature.

Methyltransferase-Mediated Structural Diversification

Methyltransferases catalyze the transfer of methyl groups to hydroxyl or carboxyl moieties on flavonoids, enhancing lipid solubility and altering bioactivity. In plant systems, O-methyltransferases (OMTs) preferentially target specific hydroxyl positions based on substrate conformation and active-site geometry. For example, flavonoid 3'-O-methyltransferases selectively methylate the 3'-hydroxyl group of dihydrokaempferol to form dihydroisorhamnetin, a precursor for isorhamnetin derivatives [5].

While no studies directly characterize methyltransferase activity on 3,6,2',3'-Tetrahydroxyflavone, structural analogs like 3',4',5,7-tetrahydroxyflavone (luteolin) undergo methylation at the 3' or 4' positions by OMTs such as COMT (caffeic acid O-methyltransferase) [5]. By analogy, the 2' and 3' hydroxyl groups of 3,6,2',3'-Tetrahydroxyflavone may serve as potential methylation sites, though steric hindrance from the 6-hydroxyl group could limit enzyme access.

Table 1: Hypothetical Methylation Patterns in 3,6,2',3'-Tetrahydroxyflavone

Methylation SiteEnzyme CandidateStructural Effect
3'-OHCOMTIncreased hydrophobicity
2'-OHROMTAltered hydrogen bonding
6-OHUnknownSteric hindrance likely

Glucosyltransferase Activity in Derivative Formation

Glucosyltransferases (GTs) attach glucose or other sugars to flavonoid hydroxyl groups, enhancing solubility and stability. UDP-glucose-dependent GTs, such as UGATs (UDP-glucuronate:anthocyanidin glucuronosyltransferases), typically glycosylate the 3- or 7-hydroxyl positions in flavonoids [5]. In 3,6,2',3'-Tetrahydroxyflavone, the 3-hydroxyl group is a probable target for glucosylation, as observed in kaempferol-3-O-glucoside biosynthesis [5].

The 6-hydroxyl group, however, presents a unique modification site due to its position on the A-ring. Plant GTs like CsUGT78A14 from Camellia sinensis glycosylate the 6-hydroxyl of flavonols, suggesting analogous activity could occur in 3,6,2',3'-Tetrahydroxyflavone [5]. Glycosylation at the 6-position may confer distinct pharmacokinetic properties, such as resistance to deglycosylation by gut microbiota, though experimental validation is needed.

Sulfotransferase-Mediated Conjugation Mechanisms

Sulfotransferases (SULTs) catalyze the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to flavonoid hydroxyls, influencing solubility and excretion. Human SULT1A3, expressed in intestinal cells, exclusively sulfonates the 7-hydroxyl position of flavones and flavonols [4]. However, 3,6,2',3'-Tetrahydroxyflavone lacks a 7-hydroxyl group, raising questions about its sulfonation potential.

Molecular docking studies reveal that SULT1A3’s active site accommodates flavonoids with a 7-hydroxyl group through hydrogen bonding with residues His-108 and Tyr-239 [4]. The absence of this group in 3,6,2',3'-Tetrahydroxyflavone likely precludes SULT1A3-mediated sulfonation. Instead, isoforms like SULT1A1 or SULT1E1, which exhibit broader substrate specificity, may conjugate sulfate groups at the 3- or 4'-hydroxyl positions.

Table 2: Sulfotransferase Specificity for Flavonoid Hydroxyl Groups

SULT IsoformPreferred Hydroxyl PositionExample Substrate
SULT1A37-OH7-Hydroxyflavone
SULT1A14'-OHDaidzein
SULT1E13-OHQuercetin

Kinetic analyses of flavonoid sulfonation demonstrate that substrate inhibition occurs at high concentrations, with K~m~ values ranging from 2.80 µM (7-hydroxyflavone) to 3.42 µM (4'-hydroxyflavone) [4]. For 3,6,2',3'-Tetrahydroxyflavone, sulfonation kinetics would depend on the interplay between hydroxyl positioning and enzyme-substrate affinity, potentially resulting in lower V~max~ values compared to 7-hydroxylated analogs.

Regiospecificity and Metabolic Implications

The regiospecificity of sulfonation significantly impacts flavonoid metabolism. Compounds lacking the 7-hydroxyl group, such as 3,6,2',3'-Tetrahydroxyflavone, may undergo sulfonation at alternative sites in tissues expressing SULT1A1 or SULT1E1 [4]. For instance, SULT1E1-mediated sulfonation at the 3-hydroxyl group could enhance renal excretion, reducing systemic bioavailability. Conversely, sulfonation at the 2'-hydroxyl might stabilize the molecule against oxidative degradation.

Phase II metabolism represents the predominant biotransformation pathway for 3,6,2',3'-tetrahydroxyflavone in mammalian systems, involving conjugation reactions that enhance water solubility and facilitate elimination [1] [2] [3]. The primary phase II enzymes responsible for flavonoid metabolism include UDP-glucuronosyltransferases, sulfotransferases, and O-methyltransferases, which catalyze the formation of glucuronides, sulfates, and methylated derivatives respectively [1] [4] [3]. These conjugating enzymes exhibit distinct tissue distribution patterns, with UDP-glucuronosyltransferases predominantly expressed in the liver and intestine, while sulfotransferases demonstrate broader tissue distribution including intestinal, hepatic, and extrahepatic locations [1] [4] [5].

The efficiency of phase II metabolism for flavonoids follows a hierarchical pattern, with glucuronidation representing the most efficient pathway, followed by sulfation, and then methylation [3] [6]. This metabolic ranking reflects the relative catalytic activities and substrate affinities of the respective enzyme systems [3] [6]. The phase II metabolic pathways operate through sequential processes where absorbed flavonoid aglycones undergo rapid conjugation in enterocytes and hepatocytes, producing hydrophilic metabolites that are subsequently transported via efflux mechanisms [2] [3] [7].

Serum Metabolite Profiling Techniques

Contemporary analytical methodologies for serum metabolite profiling of 3,6,2',3'-tetrahydroxyflavone metabolites employ sophisticated mass spectrometry-based approaches that enable comprehensive detection and quantification of phase II conjugates [10] [11] [12]. Liquid chromatography-tandem mass spectrometry utilizing multiple reaction monitoring represents the gold standard for targeted quantification, providing detection limits ranging from 1.4 nM to 10 mM with quantitative precision within 20% [12] [13]. The technique employs isotopic internal standards and multi-point calibration curves to achieve absolute quantification of conjugated metabolites in complex biological matrices [12] [13].

Untargeted metabolomic profiling utilizes high-resolution mass spectrometers including quadrupole time-of-flight and Orbitrap systems to detect comprehensive metabolite features [10] [11] [13]. These platforms achieve mass accuracy below 5 parts per million and enable identification of over 1,000 metabolite features in serum samples [10] [11]. The FlavonoidSearch database system facilitates automated annotation of flavonoid metabolites using fragmentation patterns and accurate mass measurements [10] [14]. The system contains probable mass fragments for 6,867 known flavonoids and demonstrates superior identification accuracy compared to existing computational tools [10].

Ion mobility spectrometry coupled with liquid chromatography-mass spectrometry provides additional structural characterization capabilities through collision cross section measurements [15] [16]. The technique enables discrimination of structural isomers and provides molecular fingerprinting for phase II metabolites [15]. The collision cross section values demonstrate strong correlation with glucuronide conjugation positions, facilitating structural elucidation of metabolites [15] [16]. Ultra-performance liquid chromatography systems reduce analysis times to 15 minutes while maintaining enhanced chromatographic resolution for flavonoid conjugate separation [14] [17].

Data-independent acquisition methodologies enable simultaneous exploration of all detected precursors and fragments during analysis, facilitating comprehensive metabolite profiling [14] [18]. The approach employs open-source software platforms including MZmine for data processing and metabolite annotation [14]. Chemical derivatization strategies combined with reverse-phase chromatography expand metabolite coverage to over 700 compounds across 20 metabolite classes [12]. Direct flow injection mass spectrometry provides rapid screening capabilities without chromatographic separation, enabling high-throughput analysis of 144 serum metabolites [12].

Analytical TechniqueDetection LimitAnalysis TimeMetabolite CoveragePrimary Application
LC-MS/MS Multiple Reaction Monitoring1.4 nM - 10 mM20-45 minutes200-700 targetedQuantitative analysis
LC-QTOF-MS Untargeted<5 ppm mass accuracy15-30 minutes>1,000 featuresComprehensive profiling
LC-IMS-MSCCS-dependent15-25 minutesStructural isomersStructural characterization
Direct Flow Injection MSVariable2-5 minutes144+ metabolitesRapid screening

Pharmacokinetic Behavior in Model Organisms

The pharmacokinetic behavior of 3,6,2',3'-tetrahydroxyflavone in model organisms demonstrates rapid absorption kinetics with extensive first-pass metabolism primarily through phase II conjugation pathways [19] [20] [21]. Absorption occurs predominantly in the small intestine via passive diffusion and active transport mechanisms, with similar absorption rates observed across duodenal, jejunal, and ileal segments [22] [21]. The bioavailability of hydroxyflavones typically ranges from 4 to 31% in rodent models, with significant inter-compound variability depending on structural features and glycosidic modifications [23] [24] [21].

Tissue distribution studies reveal rapid and widespread distribution throughout various organ systems, with preferential accumulation in gastrointestinal tract tissues [25] [26]. The elimination half-life for most hydroxyflavones ranges from 1.5 to 8.9 hours for aglycone forms, while conjugated metabolites demonstrate shorter elimination times of 2 to 5 hours [20] [26] [27]. The pharmacokinetic parameters demonstrate species-specific variations, with mice exhibiting faster clearance rates compared to rats for structurally similar compounds [27].

Absorption-Distribution Patterns

The absorption of 3,6,2',3'-tetrahydroxyflavone occurs through multiple intestinal segments with differential efficiency patterns [22] [21] [28]. Perfusion studies demonstrate absorption percentages of 47%, 39%, and 42% from duodenum, jejunum, and ileum respectively, while colonic absorption reaches 68% in some experimental conditions [22]. The absorption mechanism involves both passive diffusion and active transport systems, with molecular weight and polarity serving as primary determinants of permeability [22] [23].

Following absorption, rapid distribution occurs throughout various tissue compartments with distinct accumulation patterns [25] [26] [29]. Gastrointestinal tract tissues demonstrate the highest concentrations, followed by liver and kidney tissues [25] [26]. The distribution volume varies considerably among different hydroxyflavone compounds, with more lipophilic derivatives achieving broader tissue penetration [25] [26]. Plasma protein binding contributes to distribution characteristics, with binding percentages ranging from 70 to 95% for most flavonoid compounds [23] [24].

The time to maximum concentration typically occurs within 0.08 to 1.25 hours following oral administration, indicating rapid absorption kinetics [20] [27] [28]. Peak plasma concentrations demonstrate dose-dependent relationships, with maximum concentrations ranging from 42 to 266 ng/mL depending on the administered dose and compound structure [20] [27]. The absorption efficiency shows enhancement following adaptation periods, suggesting microbiota-mediated improvements in bioavailability [21] [28].

Intestinal metabolism significantly impacts absorption patterns, with extensive glucuronidation and sulfation occurring in enterocytes during first-pass metabolism [5] [3] [6]. The intestinal extraction ratio for hydroxyflavones typically exceeds 60%, resulting in minimal systemic exposure to aglycone forms [5] [7]. Transporters including multidrug resistance-associated proteins and breast cancer resistance protein facilitate the efflux of conjugated metabolites from intestinal cells [3] [7].

Pharmacokinetic ParameterRangeModel OrganismMeasurement Conditions
Time to Maximum Concentration0.08-1.25 hoursRat, MouseOral administration
Maximum Plasma Concentration42-266 ng/mLRat, MouseSingle dose studies
Bioavailability4-31%Rat, MouseOral vs. intravenous
Intestinal Absorption39-68%RatPerfusion studies

Elimination Pathways of Conjugated Metabolites

The elimination of conjugated metabolites from 3,6,2',3'-tetrahydroxyflavone occurs through multiple pathways including biliary excretion, renal elimination, and enterohepatic recycling mechanisms [7] [30] [31]. Biliary excretion represents a highly efficient clearance mechanism for glucuronide conjugates, with excretion efficiency exceeding 65% for most flavonoid glucuronides [7]. The biliary clearance mechanism involves hepatic uptake of extrahepatically generated conjugates through organic anion transporting polypeptides, followed by active transport into bile via multidrug resistance-associated protein 2 and breast cancer resistance protein [7] [31].

Renal excretion accounts for 1 to 4% of the administered dose, primarily involving sulfate and glucuronide conjugates [7] [30]. The renal clearance occurs through glomerular filtration and active tubular secretion, with organic anion transporters facilitating the elimination of anionic metabolites [30] [31]. The low renal recovery percentages reflect the predominant role of biliary excretion and recycling mechanisms in flavonoid disposition [7] [30].

Enterohepatic recycling significantly prolongs the systemic residence time of flavonoid metabolites through bacterial β-glucuronidase-mediated deconjugation in the intestinal tract [7] [6]. The recycling process involves biliary excretion of glucuronide conjugates, followed by bacterial hydrolysis in the colon and reabsorption of regenerated aglycones [7] [6]. This recycling mechanism explains the extended apparent half-lives observed for flavonoids compared to their intrinsic elimination rates [7].

The efficiency of biliary excretion demonstrates compound-specific variations, with bile-to-plasma area under the curve ratios ranging from 1.7 to 9-fold for different flavonoid glucuronides [7]. Direct portal vein infusion studies reveal that 65 to 95% of administered glucuronide conjugates undergo efficient biliary excretion [7]. The high biliary clearance efficiency enables effective enterohepatic recycling without requiring hepatic conjugation enzymes [7].

Fecal excretion represents the major elimination route for unconverted parent compounds and bacterial metabolites, accounting for the majority of the administered dose [25] [26] [21]. The fecal recovery includes both unabsorbed parent compound and metabolites generated through colonic bacterial metabolism [25] [26]. Urinary excretion typically accounts for less than 3% of the administered dose when measured as parent compound equivalents [7] [30].

Elimination PathwayEfficiency (%)Primary MetabolitesMechanism
Biliary Excretion65-95GlucuronidesMRP2, BCRP transport
Renal Excretion1-4Sulfates, GlucuronidesGlomerular filtration
Enterohepatic RecyclingHigh recycling factorDeconjugated aglyconesβ-glucuronidase hydrolysis
Fecal Elimination>60Parent compound, metabolitesUnabsorbed fraction

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Dates

Last modified: 02-18-2024

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